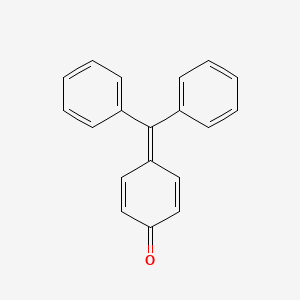
4-Benzhydrylidenecyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzhydrylidenecyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C₁₉H₁₄O and a molecular weight of 258.314 g/mol It is known for its unique structure, which includes a benzhydryl group attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydrylidenecyclohexa-2,5-dien-1-one typically involves the condensation of benzhydryl chloride with cyclohexa-2,5-dien-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzhydrylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzhydrylidenecyclohexa-2,5-dien-1-one oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as benzhydrylidenecyclohexa-2,5-dien-1-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrylidenecyclohexa-2,5-dien-1-one oxides, while reduction can produce benzhydrylidenecyclohexa-2,5-dien-1-ol .
Applications De Recherche Scientifique
4-Benzhydrylidenecyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Benzhydrylidenecyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
4-Benzylidenecyclohexa-2,5-dien-1-one: Similar structure but with a benzyl group instead of a benzhydryl group.
4-Benzhydrylidenecyclohexa-2,5-diene: Lacks the ketone functional group present in 4-Benzhydrylidenecyclohexa-2,5-dien-1-one.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its benzhydryl group and cyclohexa-2,5-dien-1-one ring make it a versatile compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
479-71-0 |
|---|---|
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
4-benzhydrylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H14O/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
MPNBBQFKLWQJIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
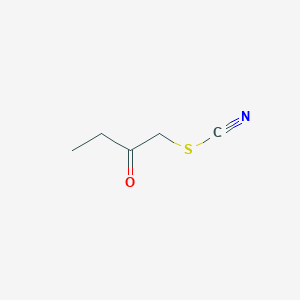
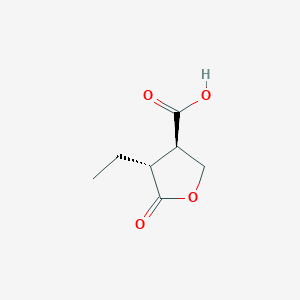
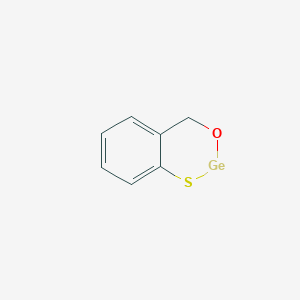
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
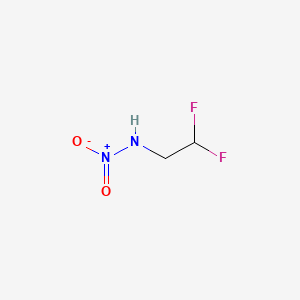
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
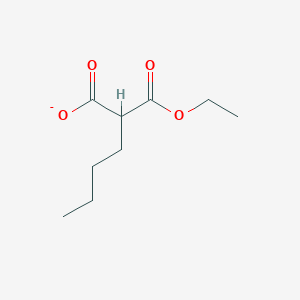
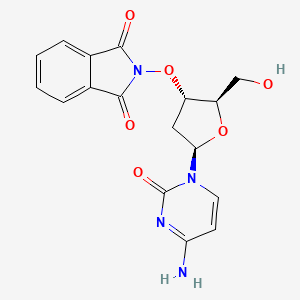
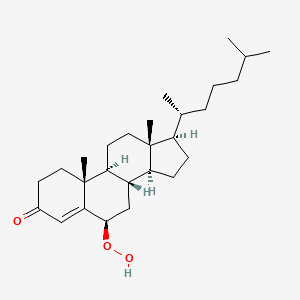
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)


